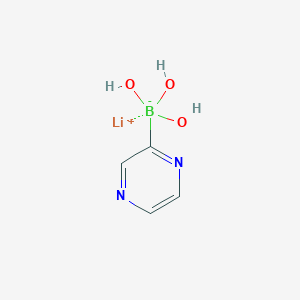

Lithium trihydroxy(pyrazin-2-yl)borate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

lithium;trihydroxy(pyrazin-2-yl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6BN2O3.Li/c8-5(9,10)4-3-6-1-2-7-4;/h1-3,8-10H;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTHABMARFCSWBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[B-](C1=NC=CN=C1)(O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6BLiN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1393823-00-1 | |

| Record name | lithium(1+) ion trihydroxy(pyrazin-2-yl)boranuide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of Lithium Trihydroxy(pyrazin-2-yl)borate

Introduction: The Role of Heterocyclic Organoborates in Modern Chemistry

Organoboron compounds, particularly boronic acids and their derivatives, have become indispensable tools in modern organic synthesis and medicinal chemistry. Their utility as key partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction allows for the efficient construction of carbon-carbon bonds, a fundamental process in the creation of complex molecules.[1] Beyond synthesis, the boron atom itself has emerged as a critical pharmacophore in drug discovery, leading to several FDA-approved drugs like bortezomib and crisaborole.[2][3]

The pyrazine moiety is a privileged heterocycle found in numerous pharmaceuticals and biologically active compounds. The combination of a pyrazine ring with a boronic acid functional group creates a versatile building block, pyrazin-2-ylboronic acid, for accessing novel chemical space. However, free boronic acids can exhibit limited aqueous solubility and a propensity for dehydration to form cyclic boroxine anhydrides, which can complicate stoichiometry and reactivity.

To address these challenges, converting boronic acids to their corresponding lithium trihydroxyborate salts offers a compelling solution. These salts, such as Lithium Trihydroxy(pyrazin-2-yl)borate, are typically crystalline, air-stable solids with enhanced solubility and stability, making them superior reagents for various applications.[4] This guide provides a detailed technical overview of the synthesis and comprehensive characterization of this compound, designed for researchers and professionals in chemical synthesis and drug development.

Figure 1: Chemical structure of this compound.

Strategic Synthesis Pathway

The synthesis of this compound is most effectively achieved through a two-stage process. This strategy ensures high purity and yield by first creating a stable boronate ester intermediate, which is then converted to the final target compound.

-

Stage 1: Miyaura Borylation. The pyrazine ring is functionalized with a boron group via a palladium-catalyzed cross-coupling reaction. This typically involves reacting a halopyrazine (e.g., 2-chloropyrazine) with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂). This method is highly reliable and provides a stable, easily purified pinacol ester intermediate.[5]

-

Stage 2: Hydrolysis and Salt Formation. The pinacol ester is first hydrolyzed to the free pyrazin-2-ylboronic acid. Subsequently, stoichiometric addition of aqueous lithium hydroxide results in a clean acid-base reaction, forming the desired this compound salt.[6] This final step converts the less stable boronic acid into a robust, solid product.

Figure 2: Overall workflow for the synthesis of this compound.

Detailed Experimental Protocols

Disclaimer: These protocols are intended for use by trained professionals in a controlled laboratory setting. Appropriate personal protective equipment (PPE) must be worn at all times.

Protocol 1: Synthesis of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine

This procedure details the palladium-catalyzed Miyaura borylation of 2-chloropyrazine.

-

Rationale: The use of a palladium catalyst with a suitable phosphine ligand is crucial for efficient oxidative addition to the C-Cl bond.[7] Potassium acetate serves as a mild base, and dioxane is an effective solvent for this transformation.[5]

Materials & Reagents:

-

2-Chloropyrazine

-

Bis(pinacolato)diboron (B₂pin₂)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium Acetate (KOAc), anhydrous

-

1,4-Dioxane, anhydrous

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a flame-dried Schlenk flask, add 2-chloropyrazine (1.0 eq), bis(pinacolato)diboron (1.1 eq), and anhydrous potassium acetate (1.5 eq).

-

Add the catalyst, Pd(dppf)Cl₂ (0.03 eq).

-

Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

-

Add anhydrous 1,4-dioxane via syringe to achieve a substrate concentration of approximately 0.5 M.

-

Heat the reaction mixture to 80-90 °C with vigorous stirring for 12-18 hours. Monitor reaction progress by TLC or GC-MS.

-

Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite® to remove palladium residues and inorganic salts. Wash the pad with additional ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the product as a white to off-white solid.

Protocol 2: Synthesis of this compound

This procedure details the final conversion to the target salt.

-

Rationale: This two-step, one-pot procedure first hydrolyzes the pinacol ester to the free boronic acid, which is then immediately neutralized with lithium hydroxide to form the stable borate salt, preventing the isolation of the potentially unstable boronic acid intermediate.

Materials & Reagents:

-

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine

-

Tetrahydrofuran (THF)

-

Aqueous Hydrochloric Acid (e.g., 2 M HCl)

-

Aqueous Lithium Hydroxide (e.g., 1 M LiOH), standardized

-

Diethyl Ether

Procedure:

-

Dissolve the pyrazine boronate ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

-

Add aqueous HCl (2.0 eq) and stir the mixture vigorously at room temperature for 2-4 hours to ensure complete hydrolysis of the ester.

-

Carefully neutralize the excess acid by the dropwise addition of a standardized aqueous solution of lithium hydroxide (1.0 eq relative to the starting ester) while monitoring the pH. The final pH should be approximately 8-9.

-

Stir the resulting solution for an additional 30 minutes.

-

Remove the THF under reduced pressure.

-

The aqueous solution can be lyophilized (freeze-dried) to yield the product as a fluffy, white solid. Alternatively, the product may be precipitated by adding a water-miscible anti-solvent like acetone or isopropanol, collected by filtration, washed with diethyl ether, and dried under vacuum.

Physicochemical Characterization

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for structural elucidation. Spectra should be acquired in a suitable deuterated solvent, such as D₂O or DMSO-d₆.

-

¹H NMR: The pyrazine ring protons will appear as distinct signals in the aromatic region (typically δ 8.5-9.0 ppm). The coupling patterns (doublets, triplets) will be characteristic of the substitution pattern.

-

¹³C NMR: Resonances corresponding to the four unique carbons of the pyrazine ring will be observed. The carbon atom directly attached to the boron (C-B) will exhibit a characteristically broad signal due to quadrupolar relaxation of the adjacent boron nucleus.

-

¹¹B NMR: This experiment is diagnostic for the boron environment. A single, relatively sharp signal is expected between δ 5-15 ppm, consistent with a tetracoordinate, tetrahedrally-coordinated borate anion.[6]

| Representative NMR Data (Hypothetical, in D₂O) | |

| Technique | Expected Chemical Shift (δ) / ppm |

| ¹H NMR | ~8.95 (s, 1H), ~8.70 (d, 1H), ~8.65 (d, 1H) |

| ¹³C NMR | ~155 (C-B, broad), ~148, ~145, ~143 |

| ¹¹B NMR | ~7.5 (s, broad) |

Fourier-Transform Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule.

-

Rationale: A very broad and strong absorption band is expected for the O-H stretching vibrations of the three hydroxyl groups on the borate anion, typically centered around 3400-3200 cm⁻¹. The B-O stretching vibrations will appear in the 1300-1400 cm⁻¹ region. Characteristic C=N and C=C stretching vibrations from the pyrazine ring will be present in the 1600-1400 cm⁻¹ fingerprint region.[8]

| Key IR Absorptions | |

| Functional Group | Typical Wavenumber (cm⁻¹) |

| O-H Stretch (Borate) | 3400 - 3200 (very broad, strong) |

| C-H Stretch (Aromatic) | 3100 - 3000 |

| C=N, C=C Stretch (Pyrazine) | 1600 - 1400 |

| B-O Stretch | 1380 - 1320 |

High-Resolution Mass Spectrometry (HRMS)

HRMS is used to confirm the elemental composition of the molecule with high precision.

-

Rationale: Using electrospray ionization in negative mode (ESI-), the mass of the trihydroxy(pyrazin-2-yl)borate anion will be detected. The experimentally measured mass should match the calculated mass to within 5 ppm.

| HRMS (ESI-) Data | |

| Anion Formula | [C₄H₅BN₂O₃]⁻ |

| Calculated m/z | 139.0371 |

| Observed m/z | 139.0368 (Example) |

Stability, Handling, and Applications

Stability and Handling: this compound is an air-stable, non-hygroscopic solid, which represents a significant handling advantage over its corresponding boronic acid.[2] The tetrahedral borate structure prevents the formation of boroxine trimers. It exhibits good solubility in water and polar organic solvents like methanol and DMSO. Store in a tightly sealed container at room temperature away from strong acids.

Core Applications:

-

Suzuki-Miyaura Cross-Coupling: The primary application of this reagent is as a coupling partner in palladium-catalyzed reactions.[1][9] Its enhanced stability and solubility make it particularly suitable for reactions in aqueous or mixed-aqueous solvent systems, aligning with green chemistry principles. It can be used to couple the pyrazin-2-yl moiety to a wide range of aryl, heteroaryl, or vinyl halides and triflates.

-

Drug Discovery and Medicinal Chemistry: As a stable and easy-to-handle building block, it provides a reliable method for incorporating the pyrazine heterocycle into potential drug candidates. The pyrazine ring is a key component of many bioactive molecules, and this reagent facilitates the exploration of structure-activity relationships (SAR) in drug development programs.[3]

References

- Benchchem. (2-(Pyrazin-2-yl)pyrimidin-5-yl)boronic acid.

- Wikipedia. Organoboron chemistry.

- ResearchGate. (A) Two main pathways for the preparation of organoboron compounds; (B)

- Benchchem. Synthesis of Organoboron Compounds via Diborane(4)

- ResearchGate. Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes | Request PDF.

- Wikipedia. Suzuki reaction. [Link]

- ACS Publications. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters | Organic Letters. [Link]

- CymitQuimica. Lithium trihydroxy(pyrazin-2-yl)boranuide.

- MDPI. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. [Link]

- Arkivoc. Recent progress in the synthesis of pyridinylboronic acids and esters. [Link]

- PMC - NIH. Lithium, Tin(II), and Zinc Amino-Boryloxy Complexes: Synthesis and Characterization. [Link]

- MDPI. Boron-Containing Compounds: Identification, Synthesis, Biological Actions and Pharmacology. [Link]

- ResearchGate. (PDF) Thermal, spectroscopic (IR, Raman, NMR) and theoretical (DFT) studies of alkali metal complexes with pyrazinecarboxylate and 2,3-pyrazinedicarboxylate ligands. [Link]

Sources

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Lithium trihydroxy(pyrazin-2-yl)boranuide | CymitQuimica [cymitquimica.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Lithium, Tin(II), and Zinc Amino-Boryloxy Complexes: Synthesis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to Lithium trihydroxy(pyrazin-2-yl)borate: Properties and Applications in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of Lithium trihydroxy(pyrazin-2-yl)borate. This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. We will delve into the unique characteristics of this organoboron compound, highlighting its stability, reactivity, and utility as a key building block in the synthesis of complex molecules, particularly in the context of Suzuki-Miyaura cross-coupling reactions. By synthesizing information from analogous compounds and established principles of organoboron chemistry, this document aims to serve as a valuable resource for the effective utilization of this versatile reagent.

Introduction: The Rise of Organoboron Reagents in Medicinal Chemistry

Organoboron compounds have emerged as indispensable tools in modern organic synthesis and medicinal chemistry.[1][2] Their low toxicity, environmental compatibility, and remarkable versatility in forming carbon-carbon and carbon-heteroatom bonds have positioned them at the forefront of drug discovery programs.[3][4] The pyrazine moiety, a privileged scaffold in numerous biologically active molecules and approved drugs, imparts desirable pharmacokinetic and pharmacodynamic properties.[5][6] The convergence of these two key motifs in the form of this compound presents a powerful and stable reagent for the introduction of the pyrazinyl group into diverse molecular architectures.[7][8] This guide will explore the fundamental chemical properties that underpin the utility of this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a reagent is paramount for its effective handling, storage, and application in synthesis.

Molecular Structure and Basic Information

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 1393823-00-1 | [9] |

| Molecular Formula | C₄H₆BLiN₂O₃ | [9] |

| Molecular Weight | 147.85 g/mol | [10] |

| Appearance | White to off-white solid (inferred) | N/A |

Solubility Profile

The solubility of lithium salts in organic solvents is largely dictated by the nature of the anion and the coordinating ability of the solvent with the lithium cation.[11][12] While specific solubility data for this compound is not extensively published, we can infer its likely behavior based on related compounds.

| Solvent | Expected Solubility | Rationale |

| Water | Soluble | The presence of hydroxyl groups and the ionic nature of the salt suggest good solubility in water. |

| Methanol, Ethanol | Soluble | Polar protic solvents are expected to solvate both the lithium cation and the trihydroxyborate anion. |

| Tetrahydrofuran (THF) | Moderately Soluble | THF can coordinate with the lithium cation, aiding dissolution.[13] |

| 1,4-Dioxane | Sparingly Soluble to Soluble | Often used as a solvent in cross-coupling reactions involving similar reagents.[14] |

| Toluene, Hexanes | Insoluble | Nonpolar solvents are unlikely to effectively solvate this polar, ionic compound. |

Expert Insight: The solubility in ethereal solvents like THF and dioxane is particularly relevant for its application in common cross-coupling reaction conditions. For reactions requiring anhydrous conditions, careful drying of the solvent is crucial to prevent hydrolysis.

Stability

The stability of organoboron reagents is a critical factor for their practical use. The tetracoordinate nature of the borate in this compound imparts significant stability compared to its corresponding boronic acid.[2]

-

Hydrolytic Stability: The hydrolytic stability of borate salts can be pH-dependent.[17][18] The trihydroxyborate anion is expected to be relatively stable in neutral to basic aqueous solutions. However, under acidic conditions, protonation of the hydroxyl groups can lead to decomposition and protodeboronation. This is a key consideration when designing reaction workups. The stability of the pyrazine ring itself is generally high under a wide range of reaction conditions.[19][20]

-

Air Stability: As a salt with a tetracoordinate boron center, this compound is expected to be air-stable and not readily susceptible to oxidation under ambient conditions.[2] This contrasts with many tricoordinate organoboranes which can be air-sensitive.

Trustworthiness Check: The inherent stability of this reagent as a crystalline solid allows for easier handling, storage, and accurate dispensing compared to the often-unstable corresponding boronic acids, which can be prone to dehydration and oligomerization.

Synthesis of this compound

While a direct, detailed synthesis of this compound is not extensively documented in peer-reviewed literature, a highly plausible and effective synthetic route can be extrapolated from the well-established synthesis of analogous lithium trihydroxy(heteroaryl)borate salts.[7][21]

Proposed Synthetic Pathway

The synthesis is predicated on the lithiation of a suitable pyrazine precursor followed by trapping with a borate ester and subsequent hydrolysis.

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on established procedures for the synthesis of similar lithium trihydroxyarylborate salts.

Materials:

-

2-Chloropyrazine or 2-Bromopyrazine

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

Anhydrous Tetrahydrofuran (THF)

-

Water (degassed)

-

Standard inert atmosphere glassware (Schlenk line or glovebox)

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 2-halopyrazine (1.0 eq.) and dissolve in anhydrous THF.

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq.) dropwise, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour. Causality: The low temperature is critical to prevent side reactions and ensure regioselective lithiation.

-

Borylation: To the cold solution, add triisopropyl borate (1.2 eq.) dropwise, again ensuring the temperature remains below -70 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Expert Insight: The slow warming allows for the complete formation of the lithium triisopropoxyborate intermediate.

-

Hydrolysis and Isolation: Carefully add degassed water (3.0 eq.) to the reaction mixture. A precipitate should form. Stir the resulting slurry at room temperature for 2-4 hours. Collect the solid by filtration, wash with a small amount of cold THF, and then with a non-polar solvent like hexanes to remove any non-polar impurities. Dry the solid under high vacuum to afford this compound.

Self-Validation: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) of quenched aliquots. The final product should be characterized by spectroscopic methods.

Spectroscopic Characterization (Expected)

While specific spectra for this compound are not widely published, the following are the expected key features based on its structure.

-

¹H NMR (D₂O): Resonances corresponding to the three distinct protons on the pyrazine ring. The chemical shifts would be influenced by the electron-withdrawing nature of the nitrogen atoms and the borate group.

-

¹³C NMR (D₂O): Signals for the four carbon atoms of the pyrazine ring. The carbon attached to the boron atom would likely show a broader signal due to quadrupolar relaxation of the boron nucleus.

-

¹¹B NMR (D₂O): A single, relatively sharp resonance in the region typical for tetracoordinate boron, confirming the formation of the borate 'ate' complex.

-

FT-IR (KBr): Characteristic peaks for B-O stretching, O-H stretching (broad), and aromatic C-H and C=N stretching from the pyrazine ring.[22]

Reactivity and Applications in Drug Discovery

The primary utility of this compound in drug discovery lies in its role as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[7][21]

Suzuki-Miyaura Cross-Coupling Reactions

This reaction is a cornerstone of modern synthetic chemistry for the formation of biaryl and heteroaryl-aryl bonds.[23][24][25]

Caption: General scheme for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

-

This compound (1.2 eq.)

-

Aryl or heteroaryl halide (1.0 eq.)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 2-5 mol%)

-

Base (e.g., Potassium carbonate, 2.0 eq.)

-

Solvent system (e.g., 1,4-Dioxane and water, 4:1 v/v)

-

Inert atmosphere glassware

Procedure:

-

Reaction Setup: To a Schlenk flask, add the aryl halide, this compound, and potassium carbonate.

-

Degassing: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent and Catalyst Addition: Add the degassed solvent system, followed by the palladium catalyst.

-

Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Authoritative Grounding: The use of a base is crucial for the transmetalation step in the catalytic cycle.[26] The choice of catalyst, ligand, and solvent system may need to be optimized for specific substrates, particularly for challenging couplings involving sterically hindered or electron-deficient partners.[14][27]

Conclusion and Future Perspectives

This compound stands out as a highly valuable and practical reagent for the introduction of the pyrazine moiety in drug discovery and development. Its enhanced stability over the corresponding boronic acid simplifies handling and storage, while its reactivity in robust and versatile cross-coupling reactions allows for the efficient synthesis of complex molecular targets. As the demand for novel heterocyclic compounds in medicinal chemistry continues to grow, the utility of well-defined, stable, and reactive building blocks like this compound will undoubtedly expand, facilitating the discovery of the next generation of therapeutics.

References

-

Abarca, B., et al. (2007). On the thermal behavior of Li bis(oxalato)borate LiBOB. Thermochimica Acta, 457(1-2), 64-69.

-

Chem-Station. (2015). Organotrifluoroborate Salts. Retrieved from [Link]

-

ResearchGate. (2025). On the thermal behavior of Li bis(oxalato)borate LiBOB. Retrieved from [Link]

-

Zhang, Y., et al. (2022). Thermal Stability Analysis of Lithium-Ion Battery Electrolytes Based on Lithium Bis(trifluoromethanesulfonyl)imide-Lithium Difluoro(oxalato)Borate Dual-Salt. Molecules, 27(15), 4989.

-

ResearchGate. (2007). Recent Advances in Organotrifluoroborates Chemistry. Retrieved from [Link]

-

ResearchGate. (2014). Comparison of the thermal stability of lithiated graphite in LiBOB EC/DEC and in LiPF6 EC/DEC. Retrieved from [Link]

-

Ice Chemical. (n.d.). Lithium trihydroxy(pyrazin-2-yl)boranuide. Retrieved from [Link]

-

Khan, I., et al. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Molecules, 26(23), 7358.

-

Royal Society of Chemistry. (2015). Salts of boronium (+3) ions with unprecedented hydrolytic stability. Retrieved from [Link]

-

Di Muzio, S., et al. (2022). Thermodynamic Analysis of the Hydrolysis of Borate-Based Lithium Salts by Density Functional Theory. Journal of The Electrochemical Society, 169(7), 070513.

-

ResearchGate. (2021). Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes. Retrieved from [Link]

-

Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Accounts of Chemical Research, 40(4), 275-286.

-

Hutton, C. A., & Yuen, A. K. L. (2011). Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water. Organic Letters, 13(18), 4958-4961.

-

Chemistry Stack Exchange. (2014). Why has lithium bromide a slight solubility in organic solvents?. Retrieved from [Link]

-

Molander, G. A., & Jean-Gérard, L. (2007). Orthogonal Reactivity in Boryl-Substituted Organotrifluoroborates. The Journal of Organic Chemistry, 72(10), 3891-3893.

-

Torssell, K. (1966). Organoboron compounds. Part X. The reaction of lithium with trialkyl borates. Journal of the Chemical Society C: Organic, 1-4.

-

ResearchGate. (2012). Lithium Trihydroxy/Triisopropoxy-2-pyridylborate Salts (LTBS): Synthesis, Isolation, and Use in Modified Suzuki-Miyaura Cross-Coupling Reactions. Retrieved from [Link]

-

Norman, D. D., & Wuest, W. M. (2017). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Angewandte Chemie International Edition, 56(44), 13584-13601.

-

Chemistry Stack Exchange. (2015). Lithium compounds with good solubility in organic solvents?. Retrieved from [Link]

-

Knapp, D. M., et al. (2012). A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. Organic Letters, 14(7), 1804-1807.

-

PubMed. (1979). Solubility of lithium salts in organic solvents. Retrieved from [Link]

-

Molecules. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Retrieved from [Link]

-

Mol-Instincts. (n.d.). Pyrazines. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Chemistry of Lithium (Z=3). Retrieved from [Link]

-

Organic Process Research & Development. (2009). Optimization of Organolithium Reactions. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Retrieved from [Link]

-

MDPI. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Retrieved from [Link]

-

YouTube. (2020). Suzuki cross-coupling reaction. Retrieved from [Link]

-

Spectroscopy Online. (2024). A Comprehensive Review of Spectroscopic Techniques for Lithium-Ion Battery Analysis. Retrieved from [Link]

- Google Patents. (2000). WO2000071552A1 - Synthesis of lithium-substituted-borohydride-reagents and lithium hydride.

-

Elsevier. (2011). Efficient synthesis of orthorhombic lithium borate hydroxide micro-rods and their thermal conversion to lithium. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. Retrieved from [Link]

-

MEL Science. (n.d.). Properties of lithium, and the reactions of water and certain acids with lithium. Retrieved from [Link]

-

Wikipedia. (n.d.). Lithium borohydride. Retrieved from [Link]

-

YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. Retrieved from [Link]

-

ResearchGate. (2018). (PDF) Lithium Borate Ester Salts for Electrolyte Application in Next‐Generation High Voltage Lithium Batteries. Retrieved from [Link]

-

ResearchGate. (2007). Suzuki—Miyaura Cross-Coupling of Lithium n-Alkylborates. Retrieved from [Link]

-

Pilgaard Elements. (2016). Lithium: Chemical reactions. Retrieved from [Link]

-

Wiley Online Library. (2022). Lithium Borate Ionic Liquids as Single‐Component Electrolytes for Batteries. Retrieved from [Link]

Sources

- 1. cris.huji.ac.il [cris.huji.ac.il]

- 2. Organotrifluoroborate Salts | Chem-Station Int. Ed. [en.chem-station.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Salts of boronium (+3) ions with unprecedented hydrolytic stability. Design, synthesis, single-crystal X-ray structures, electrochemistry, and thermophysical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. img01.pharmablock.com [img01.pharmablock.com]

- 7. researchgate.net [researchgate.net]

- 8. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery | MDPI [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. echemi.com [echemi.com]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. sites.wp.odu.edu [sites.wp.odu.edu]

- 14. Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations | MDPI [mdpi.com]

- 15. Thermal Stability Analysis of Lithium-Ion Battery Electrolytes Based on Lithium Bis(trifluoromethanesulfonyl)imide-Lithium Difluoro(oxalato)Borate Dual-Salt - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Salts of boronium (+3) ions with unprecedented hydrolytic stability. Design, synthesis, single-crystal X-ray structures, electrochemistry, and thermophysical properties - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 18. iris.uniroma1.it [iris.uniroma1.it]

- 19. pyrazines.com [pyrazines.com]

- 20. mdpi.com [mdpi.com]

- 21. A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates - PMC [pmc.ncbi.nlm.nih.gov]

- 22. spectroscopyonline.com [spectroscopyonline.com]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. youtube.com [youtube.com]

- 25. m.youtube.com [m.youtube.com]

- 26. Miyaura Borylation Reaction [organic-chemistry.org]

- 27. researchgate.net [researchgate.net]

An In-Depth Technical Guide to ANB101: A Novel BDCA2 Modulator for Autoimmune and Inflammatory Diseases

A Note on the Topic "Lithium trihydroxy(pyrazin-2-yl)borate" (CAS 1393823-00-1): Initial searches for the small molecule "this compound" and its corresponding CAS number yielded limited publicly available scientific data regarding its synthesis, properties, or biological activity. Commercial vendors list the compound, but there is a notable absence of in-depth research or patents in the public domain.[1] The majority of relevant scientific and developmental information points towards ANB101 , a monoclonal antibody. This guide will, therefore, focus on ANB101, a compound of significant interest to researchers and drug development professionals in the field of immunology.

Introduction to ANB101: A Targeted Approach to Immune Modulation

ANB101 is a clinical-stage, humanized monoclonal antibody that functions as a modulator of the Blood Dendritic Cell Antigen 2 (BDCA2).[2] Developed by AnaptysBio, ANB101 represents a targeted therapeutic strategy for a range of autoimmune and inflammatory diseases.[3] The core of its mechanism lies in its ability to specifically target plasmacytoid dendritic cells (pDCs), a key cell type implicated in the pathology of numerous autoimmune disorders.[2][4] By modulating the function of these cells, ANB101 aims to quell the inflammatory cascade at a critical upstream juncture.

The Scientific Rationale: Targeting Plasmacytoid Dendritic Cells (pDCs) and BDCA2

Plasmacytoid dendritic cells are a unique subset of immune cells that serve as a crucial bridge between the innate and adaptive immune systems.[2] While present in relatively small numbers in healthy individuals, pDCs are found in enriched populations in the tissues of patients with various inflammatory diseases. These cells are characterized by their prodigious capacity to produce Type I interferons (IFN-I) – up to 1000 times more than any other cell type – upon activation.[2] This surge in IFN-I drives the activation of a host of downstream immune cells, including T cells and monocytes, creating a pro-inflammatory environment that perpetuates autoimmune pathology.

BDCA2 is a C-type lectin receptor that is exclusively expressed on the surface of pDCs.[2][4] This specificity makes it an ideal therapeutic target for modulating pDC activity without affecting other immune cell populations. Ligation of BDCA2 by an antibody like ANB101 leads to the potent and sustained internalization of the receptor.[2] This, in turn, profoundly inhibits the secretion of interferons and reduces overall inflammation, providing a powerful and targeted therapeutic effect.[2]

Mechanism of Action of ANB101

The therapeutic action of ANB101 is centered on its ability to specifically bind to BDCA2 on pDCs and modulate their function. This interaction initiates a cascade of events that ultimately dampens the autoimmune inflammatory response.

Key aspects of ANB101's mechanism of action include:

-

Targeted Binding: ANB101 selectively binds to the BDCA2 receptor on the surface of pDCs.

-

Receptor Internalization: This binding leads to the rapid and sustained internalization of the BDCA2 receptor.[2]

-

Inhibition of Type I Interferon Secretion: By internalizing the receptor, ANB101 potently inhibits the production and secretion of pro-inflammatory Type I interferons.[2]

-

Modulation of Antigen Presentation: Beyond interferon inhibition, ANB101 also modulates the ability of pDCs to present antigens to the adaptive immune system, further downregulating the autoimmune response.[2][4]

Caption: Mechanism of Action of ANB101 on Plasmacytoid Dendritic Cells.

Preclinical and Clinical Development Pathway

ANB101 has a clear development trajectory, moving from preclinical studies towards clinical evaluation. The compound was originally developed by Centessa Pharmaceuticals under the designation CBS004 before being licensed by AnaptysBio.[4]

| Development Milestone | Status/Timeline | Source |

| Preclinical Development | IND-enabling studies and manufacturing scale-up successfully completed. | |

| Licensing | AnaptysBio acquired exclusive global development and commercialization rights from Centessa Pharmaceuticals. | |

| IND Filing | An Investigational New Drug (IND) application was planned for submission in the second half of 2024. | [4] |

| Phase 1 Clinical Trial | A Phase 1a trial in healthy volunteers was anticipated to begin in the first quarter of 2025. | [5] |

Therapeutic Potential and Competitive Landscape

The targeted mechanism of ANB101 holds promise for the treatment of a variety of autoimmune and inflammatory diseases where pDCs and Type I interferons play a central role. Systemic Lupus Erythematosus (SLE) is a key indication where the modulation of pDCs has shown clinical proof-of-concept. Other potential indications could include systemic sclerosis and other rheumatological and inflammatory conditions.[4]

ANB101 is entering a competitive landscape with other therapies targeting the BDCA2 pathway. Notably, Biogen's litifilimab is also a BDCA2-targeting antibody that has undergone late-stage clinical trials for SLE.[4] The development of multiple agents against this target underscores the scientific validation of the BDCA2 pathway in autoimmune disease. AnaptysBio is also developing ANB102, an extended half-life BDCA2 modulator, which could offer less frequent dosing schedules.

Conclusion

ANB101 represents a promising, targeted immunotherapy for autoimmune and inflammatory diseases. By specifically modulating the function of plasmacytoid dendritic cells through the BDCA2 receptor, it offers the potential for a potent anti-inflammatory effect while minimizing off-target effects. As ANB101 progresses through clinical development, it will be a key candidate to watch for researchers, clinicians, and patients seeking new therapeutic options for challenging autoimmune conditions.

References

-

AnaptysBio - ANB101. [Link]

-

Anaptys picks up rival to Biogen autoimmune asset from Centessa - Fierce Biotech. [Link]

-

Anaptys Expands Immune Cell Modulator Pipeline with Exclusive License to BDCA2 Modulator Antibody Portfolio from Centessa Pharmaceuticals | AnaptysBio, Inc. [Link]

-

Anaptys Announces Late-Breaking Oral Presentation of Complete Phase 2b Data for Rosnilimab in Rheumatoid Arthritis at Upcoming ACR Convergence 2025 - FirstWord Pharma. [Link]

Sources

An In-Depth Technical Guide to Lithium trihydroxy(pyrazin-2-yl)borate: Synthesis, Structure, and Potential Applications in Drug Discovery

This technical guide provides a comprehensive overview of Lithium trihydroxy(pyrazin-2-yl)borate, a heterocyclic organoboron compound of interest to researchers, medicinal chemists, and professionals in drug development. While specific literature on this exact molecule is emerging, this document synthesizes established principles of organoboron chemistry to detail its molecular structure, a robust synthetic protocol, and its potential as a valuable building block in modern medicinal chemistry.

Introduction: The Emerging Role of Organoborates in Medicinal Chemistry

Organoboron compounds have transitioned from niche reagents to indispensable tools in the pharmaceutical industry.[1][2][3] Their unique electronic properties, including the ability of the boron atom to exist in both neutral (trigonal planar) and anionic (tetrahedral) states, facilitate a diverse range of chemical transformations and biological interactions.[1] The anionic tetrahedral borate species, in particular, have garnered significant attention. These salts, often more stable and easier to handle than their boronic acid precursors, serve as versatile nucleophiles in cross-coupling reactions and can exhibit unique biological activities.[4]

This compound, with its pyrazine moiety, is of particular interest. The pyrazine ring is a common scaffold in numerous biologically active molecules, known to participate in hydrogen bonding and other key interactions with biological targets. The combination of the pyrazine heterocycle with the borate functionality presents a unique chemical entity with potential for novel therapeutic applications.

Molecular Structure and Physicochemical Properties

While a definitive single-crystal X-ray diffraction study for this compound is not yet publicly available, its molecular structure can be confidently inferred from extensive studies on analogous aryl trihydroxyborate salts and lithium organoborate complexes.[2][5]

The core of the molecule consists of a central boron atom adopting a tetrahedral geometry. It is covalently bound to the C2 carbon of the pyrazine ring and three hydroxyl groups. The negative charge of this borate anion is counterbalanced by a lithium cation. In the solid state, it is anticipated that the lithium cation will be coordinated to the oxygen atoms of the hydroxyl groups and potentially to the nitrogen atoms of the pyrazine ring, possibly forming a polymeric network.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1393823-00-1 | |

| Molecular Formula | C₄H₆BLiN₂O₃ | |

| Molecular Weight | 147.85 g/mol | |

| Appearance | White to off-white solid (predicted) | General knowledge of arylborate salts |

| Solubility | Soluble in water and polar organic solvents (e.g., methanol, DMSO) (predicted) | General knowledge of arylborate salts |

Proposed Molecular Structure

The anticipated molecular structure of this compound is depicted below.

Caption: Proposed structure of this compound.

Synthesis of this compound

A reliable and scalable synthesis of this compound can be achieved through a two-step process starting from 2-bromopyrazine. This methodology leverages well-established organometallic and borate chemistry.

Synthetic Workflow Overview

The overall synthetic strategy involves the formation of an organolithium intermediate followed by trapping with a borate ester and subsequent hydrolysis to yield the target lithium trihydroxyborate salt.

Sources

- 1. mcneilgroup.chem.lsa.umich.edu [mcneilgroup.chem.lsa.umich.edu]

- 2. acs.figshare.com [acs.figshare.com]

- 3. Synthesis and Reactivity of New Organoboron Reagents and Development of New Methodologies for the Generation of Novel Drug-Like Scaffolds [repository.arizona.edu]

- 4. Aryl trihydroxyborates: easily isolated discrete species convenient for direct application in coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis and Application of Novel Pyrazinylborate Reagents

Foreword: Beyond Scorpionates - The Dawn of Pyrazinylborates

For decades, the field of coordination chemistry has been dominated by the versatile poly(pyrazolyl)borate ligands, first introduced by Swiatoslaw Trofimenko.[1] Affectionately termed "scorpionates," these ligands have provided a robust scaffold for modeling bioinorganic systems, developing novel materials, and pioneering catalytic processes.[2][3] Their success lies in the ability to meticulously tune the steric and electronic environment of a metal center by modifying the pyrazole rings.[3]

However, the quest for enhanced functionality and novel reactivity profiles necessitates continuous innovation in ligand design. This guide delves into the discovery and application of a new frontier: pyrazinylborate reagents . By strategically incorporating the pyrazine heterocycle—a motif of significant interest in medicinal chemistry and materials science—we unlock a new class of ligands with distinct properties.[4][5] The pyrazine ring, with its 1,4-diaza arrangement, introduces unique electronic characteristics and coordination vectors, setting these reagents apart from their traditional pyrazolyl-based cousins.

This document serves as an in-depth technical guide for researchers, chemists, and drug development professionals. It is not merely a collection of protocols but a narrative of discovery, grounded in mechanistic causality and field-proven insights. We will explore the synthetic rationale, detailed characterization, and burgeoning applications of these exciting new molecules.

The Strategic Imperative: Why Pyrazinylborates?

The decision to incorporate a pyrazine moiety into a poly(azolyl)borate framework is a deliberate design choice aimed at modulating the ligand's properties in several key ways:

-

Electronic Tuning: The electron-withdrawing nature of the pyrazine ring, compared to pyrazole, can significantly alter the electron density at the coordinated metal center. This modulation is critical for tuning the redox properties and reactivity of metal complexes, potentially enhancing their catalytic efficiency in reactions like oxidation or C-H activation.[2]

-

Medicinal Chemistry Relevance: The pyrazine nucleus is a well-established pharmacophore found in numerous FDA-approved drugs, including the anti-myeloma agent Bortezomib (which notably also contains a boronic acid moiety) and the essential medicine Pyrazinamide.[4] Integrating this scaffold directly into the ligand architecture creates a direct pathway to novel metallodrugs with potential applications in oncology and anti-infective therapies.[6][7][8]

-

Structural Diversity: The introduction of a new heterocyclic system opens up possibilities for novel coordination geometries and supramolecular assemblies, driven by different hydrogen bonding and π-stacking interactions.[9][10]

This logical relationship between ligand structure and functional outcome is the guiding principle of our exploration.

Caption: Logical flow from ligand design to application.

Synthesis of Novel Pyrazinylborate Ligands: A Methodological Deep Dive

The synthesis of poly(azolyl)borates has traditionally involved high-temperature melt reactions.[11] While effective, this method lacks compatibility with sensitive functional groups. Recent advancements have introduced milder, more versatile synthetic routes, which are particularly crucial for constructing complex, functionalized pyrazinylborate reagents.[1]

Comparative Synthesis Strategies

The choice of synthetic method is a critical experimental decision based on the stability of the precursors and the desired scale. Below is a comparison of two primary approaches.

| Parameter | Method 1: High-Temperature Melt Synthesis | Method 2: Mild Haloborane Reaction |

| Boron Source | Potassium Borohydride (KBH₄) or K[BPh₄] | Dihaloboranes (e.g., BCl₃, ArBCl₂) |

| Key Precursor | Functionalized Pyrazole/Pyrazine Heterocycle | In situ formed Pyrazolide/Pyrazinide |

| Temperature | 180-250 °C | -78 °C to Room Temperature |

| Reaction Time | Several hours to days | 1-12 hours |

| Key Advantage | Simple setup, suitable for robust precursors.[11] | High selectivity, compatibility with labile functional groups (e.g., -NO₂, -CHO).[1] |

| Key Disadvantage | Not suitable for thermally sensitive molecules. | Requires inert atmosphere (Schlenk line/glovebox) and handling of reactive haloboranes.[3] |

Detailed Experimental Protocol: Mild Synthesis of a Phenylbis(pyrazolyl)(pyrazinyl)borate Ligand

This protocol describes a general, self-validating procedure for synthesizing a novel pyrazinylborate ligand under mild conditions. The use of an inert atmosphere is mandatory due to the moisture sensitivity of the reagents.

Objective: To synthesize a potassium phenylbis(3-methyl-1H-pyrazol-1-yl)(pyrazin-2-yl)borate salt.

Materials:

-

3-methylpyrazole (2.0 equiv.)

-

2-chloropyrazine (1.0 equiv.)

-

Potassium Hydride (KH) (3.1 equiv., 30% dispersion in mineral oil)

-

Phenyldichloroborane (PhBCl₂) (1.0 equiv.)

-

Anhydrous Toluene

-

Anhydrous Diethyl Ether

-

Schlenk flask, dropping funnel, cannula, nitrogen/argon line

Procedure:

-

Preparation of Pyrazolide:

-

Under a positive pressure of argon, wash the KH dispersion (3.1 equiv.) with anhydrous toluene three times to remove mineral oil.

-

Add anhydrous toluene to the washed KH to form a slurry.

-

Slowly add a solution of 3-methylpyrazole (2.0 equiv.) in toluene to the KH slurry at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2 hours. Formation of the potassium pyrazolide is observed as a white precipitate. This step is self-validating through the cessation of H₂ gas evolution.

-

-

Preparation of Pyrazinide:

-

In a separate Schlenk flask, prepare a potassium pyrazinide solution by reacting 2-chloropyrazine (1.0 equiv.) with a portion of the KH slurry. Rationale: This step is performed separately to control the stoichiometry precisely.

-

-

Boron Adduct Formation:

-

Cool the potassium pyrazolide slurry to -78 °C (dry ice/acetone bath).

-

Slowly add a solution of phenyldichloroborane (1.0 equiv.) in toluene via a dropping funnel over 30 minutes. Causality: The low temperature is critical to control the exothermic reaction and prevent side products.

-

Stir the mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 4 hours.

-

-

Final Ligand Assembly:

-

Add the separately prepared potassium pyrazinide solution to the reaction mixture via cannula.

-

Heat the final mixture to 60 °C and stir overnight. Rationale: Gentle heating drives the final substitution on the boron center to completion.

-

-

Isolation and Purification:

-

Cool the reaction mixture and filter under argon to remove KCl precipitate.

-

Remove the toluene solvent in vacuo to yield a crude solid.

-

Wash the solid with cold anhydrous diethyl ether to remove unreacted precursors.

-

Dry the resulting white powder under high vacuum. The product is the target potassium pyrazinylborate salt.

-

Coordination and Structural Characterization

Once the ligand is synthesized, the next logical step is to explore its coordination chemistry with various metal centers. This process involves reacting the pyrazinylborate salt with a suitable metal salt (e.g., ZnCl₂, FeCl₃, Eu(NO₃)₃) in an appropriate solvent.

Caption: Experimental workflow for metal complex formation.

Analytical Verification

A multi-technique approach is essential to unambiguously confirm the structure and purity of both the ligand and its metal complexes.

| Technique | Purpose | Typical Observations for a Pyrazinylborate Complex |

| ¹H NMR | Confirms proton environment and ligand structure. | Distinct signals for pyrazole and pyrazine rings; shifts upon coordination to a diamagnetic metal. |

| ¹¹B NMR | Probes the coordination environment of the boron atom. | A broad singlet in the range of δ = -5 to +5 ppm, indicating a tetracoordinate boron center.[11] |

| Mass Spectrometry | Determines the mass-to-charge ratio, confirming composition. | Isotopic pattern matching the expected molecular formula of the ligand or complex.[11] |

| Single Crystal X-ray Diffraction | Provides definitive 3D molecular structure, bond lengths, and angles. | Confirms the coordination mode (e.g., tridentate), geometry (e.g., distorted square pyramidal), and reveals intermolecular interactions.[9][10][12][13] |

Representative Spectroscopic Data

The following table summarizes hypothetical but representative data for a mononuclear zinc complex, [TpPyZnCl], where TpPy is a tris(pyrazolyl-pyridyl)borate ligand, analogous to a pyrazinylborate system.[12]

| Data Type | Observation | Interpretation |

| ¹H NMR (CDCl₃) | Pyridyl Protons: δ 7.5-8.5 ppm; Pyrazolyl Protons: δ 6.0-7.8 ppm | Confirms the presence of both heterocyclic ring systems in the coordinated ligand. |

| ¹¹B NMR (CDCl₃) | δ -1.2 ppm (broad singlet) | Characteristic of a tetracoordinate boron atom at the core of the scorpionate ligand. |

| FT-IR (KBr) | ν(B-H) ~2450 cm⁻¹ | Indicates the presence of a B-H bond if a hydrotris(pyrazolyl)borate core is used. |

| X-ray Structure | Zn-N bond lengths: ~2.1 Å; Cl-Zn-N angles: ~110° | Reveals a distorted square pyramidal geometry around the Zn(II) center.[12] |

Applications in Catalysis and Drug Discovery

The true value of these novel reagents is realized in their application. The unique structural and electronic features imparted by the pyrazine ring translate directly into functional advantages in catalysis and medicinal chemistry.

Homogeneous Catalysis

Poly(pyrazolyl)borate complexes are renowned for their catalytic activity.[2] The introduction of a pyrazine ring can enhance this capability. For instance, the increased electrophilicity of the metal center, induced by the electron-withdrawing pyrazine, can promote higher activity in reactions like olefin polymerization or C-H insertion.[1] The rigid pincer-type framework that can be formed with pyrazinyl arms enforces specific coordination geometries, which is a key strategy for ensuring metal-ligand cooperative reactivity.[14]

Drug Development and Bioinorganic Chemistry

This is arguably the most promising area for pyrazinylborate reagents. The pyrazole nucleus itself is a cornerstone of medicinal chemistry, found in drugs with anti-inflammatory, anticancer, and antibacterial properties.[5][6][15]

-

Targeted Cytotoxicity: By chelating pyrazinylborate ligands to redox-active metals like copper or iron, it's possible to design complexes that selectively induce cancer cell death through mechanisms like mitochondrial disruption.[3][9]

-

Enzyme Inhibition: The pyrazole ring is known to form key interactions within the binding pockets of enzymes like kinases.[7] A pyrazinylborate complex can act as a scaffold to present these inhibitory fragments in a specific 3D orientation, enhancing binding affinity and selectivity.

-

Bio-imaging: Lanthanide complexes derived from substituted poly(pyrazolyl)borate ligands exhibit unique luminescent properties.[11] Pyrazinylborate-lanthanide complexes could be developed as probes for bio-imaging applications, where the pyrazine moiety could be further functionalized for cellular targeting.

Conclusion and Future Outlook

The discovery of novel pyrazinylborate reagents represents a significant and logical evolution of scorpionate chemistry. By moving beyond traditional pyrazole-only systems, we have unlocked a new class of ligands with pre-programmed electronic properties and inherent biological relevance. The milder synthetic routes now available allow for the creation of highly functionalized and previously inaccessible structures.[1]

The future of this field lies in the rational design of task-specific ligands. This includes the development of chiral pyrazinylborates for asymmetric catalysis, the synthesis of water-soluble complexes for improved pharmacological profiles, and the integration of these reagents into polymeric materials for heterogeneous catalysis and sensing applications. As we continue to explore the rich coordination chemistry and reactivity of these systems, the pyrazinylborate scaffold is poised to become an indispensable tool for chemists, materials scientists, and drug discovery professionals alike.

References

-

Al-Subi, A., et al. (2012). Synthesis and coordination chemistry of boron-functionalized poly(pyrazolylpyridyl)borate with Ln(III) metals. ResearchGate. Available at: [Link]

-

Garcı́a-Álvarez, P., et al. (2013). Synthesis of Known and Previously Inaccessible Poly(pyrazolyl)Borates under Mild Conditions. National Center for Biotechnology Information (PMC). Available at: [Link]

-

SciSpace. (2008). Top 8 Advances in Organometallic Chemistry papers published in 2008. SciSpace. Available at: [Link]

-

Reger, D. (2010). ChemInform Abstract: Synthesis and Properties of Poly(pyrazolyl)borate and Related Boron-Centered Scorpionate Ligands. Part A: Pyrazole-Based Systems. ResearchGate. Available at: [Link]

-

Venkatesh, V., et al. (2021). Tris-(2-pyridyl)-pyrazolyl Borate Zinc(II) Complexes: Synthesis, DNA/Protein Binding and In Vitro Cytotoxicity Studies. National Center for Biotechnology Information (PMC). Available at: [Link]

-

Reger, D. (2010). Synthesis and Properties of Poly(pyrazolyl)borate and Related Boron-Centered Scorpionate Ligands. Part B: Imidazole-, Triazole- and Other Heterocycle-Based Systems. ResearchGate. Available at: [Link]

-

Trofimenko, S. (2007). Coordination Chemistry with Sterically Hindered Hydrotris(pyrazolyl)borate Ligands: Organometallic and Bioinorganic Perspectives. ResearchGate. Available at: [Link]

-

Ito, J. (2020). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. National Center for Biotechnology Information (PMC). Available at: [Link]

-

El-Gamel, N. E. A., et al. (2021). A Novel Centrosymmetric Fe(III) Complex with Anionic Bis-pyrazolyl-s-triazine Ligand; Synthesis, Structural Investigations and Antimicrobial Evaluations. MDPI. Available at: [Link]

-

Comins, D. L., et al. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. National Center for Biotechnology Information (PMC). Available at: [Link]

-

Limon, A., et al. (2023). Single Crystal Structure Analysis of Three Novel Iron(II) Coordination Polymers with Bridging 1,3,5-Tris(1H-1,2,4-triazol. Preprints.org. Available at: [Link]

-

Ali, M. A., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. Available at: [Link]

-

Currò, F., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. Available at: [Link]

-

Xu, Z., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. Available at: [Link]

-

Zhang, L., et al. (2021). Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. ResearchGate. Available at: [Link]

-

Lusardi, M., & Ponassi, M. (Eds.). (n.d.). Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evaluation. MDPI. Available at: [Link]

-

Beghidja, A., et al. (2020). Novel Pb(II) Complexes: X-Ray Structures, Hirshfeld Surface Analysis and DFT Calculations. ResearchGate. Available at: [Link]

Sources

- 1. Synthesis of Known and Previously Inaccessible Poly(pyrazolyl)Borates under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Top 8 Advances in Organometallic Chemistry papers published in 2008 [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Amino-Pyrazoles in Medicinal Chemistry: A Review [mdpi.com]

- 7. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmaceuticals | Special Issue : Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evaluation [mdpi.com]

- 9. A Novel Centrosymmetric Fe(III) Complex with Anionic Bis-pyrazolyl-s-triazine Ligand; Synthesis, Structural Investigations and Antimicrobial Evaluations [mdpi.com]

- 10. preprints.org [preprints.org]

- 11. researchgate.net [researchgate.net]

- 12. Tris-(2-pyridyl)-pyrazolyl Borate Zinc(II) Complexes: Synthesis, DNA/Protein Binding and In Vitro Cytotoxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Synthesis of pyrazine-containing organoborates

An In-Depth Technical Guide to the Synthesis of Pyrazine-Containing Organoborates for Medicinal Chemistry

Abstract

Pyrazine-containing organoborates are pivotal building blocks in modern drug discovery, enabling access to a diverse chemical space through robust cross-coupling methodologies. The pyrazine scaffold is a privileged heterocycle found in numerous FDA-approved drugs, where it often acts as a bioisostere or a key hydrogen bond acceptor.[1] The incorporation of a boronic acid or ester moiety onto this electron-deficient ring system transforms it into a versatile precursor for carbon-carbon and carbon-heteroatom bond formation, most notably via the Suzuki-Miyaura reaction.[2][3] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core synthetic strategies for preparing pyrazine-containing organoborates. We delve into the mechanistic underpinnings of key transformations, offer field-proven experimental protocols, and discuss the practical considerations for synthesizing and handling these valuable intermediates.

Introduction: The Strategic Value of Pyrazine Organoborates

The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 4 positions, is a cornerstone of medicinal chemistry.[4][5] Its electron-deficient nature and ability to engage in hydrogen bonding interactions make it an attractive component in the design of bioactive molecules.[1] Marketed drugs such as the proteasome inhibitor Bortezomib, which itself is a pyrazine-containing boronic acid, underscore the therapeutic potential of this structural combination.[1][6]

Organoborate derivatives, particularly boronic acids and their esters (e.g., pinacol esters), are indispensable tools in synthetic chemistry.[7] Their stability, low toxicity, and predictable reactivity in palladium-catalyzed cross-coupling reactions have revolutionized the construction of complex molecular architectures.[3][7] The synthesis of pyrazine-containing organoborates, therefore, represents a critical enabling step for library synthesis and lead optimization programs in drug discovery.

However, the inherent electronic properties of the pyrazine nucleus present unique challenges to its functionalization. The electron-withdrawing nature of the two nitrogen atoms deactivates the ring towards electrophilic substitution and can complicate metal-catalyzed reactions through catalyst inhibition.[8][9] This guide addresses these challenges by detailing the most effective and reliable synthetic routes developed to date.

Key Synthetic Methodologies

The synthesis of pyrazine organoborates can be broadly categorized into two main strategies: the borylation of pre-functionalized halopyrazines and the direct C-H borylation of the pyrazine core.

Palladium-Catalyzed Miyaura Borylation of Halopyrazines

The Miyaura borylation, a variant of the Suzuki-Miyaura coupling, is a robust and widely adopted method for converting aryl and heteroaryl halides into boronic esters.[10] This reaction typically involves a palladium catalyst, a phosphine ligand, a diboron reagent (most commonly bis(pinacolato)diboron, B₂pin₂), and a base.

Causality Behind Experimental Choices:

-

The Challenge: The electron-deficient pyrazine ring makes oxidative addition of the C-X bond (where X = Cl, Br, I) to the Pd(0) center more difficult compared to electron-rich aromatics. Furthermore, the nitrogen lone pairs can coordinate to the palladium catalyst, leading to catalyst deactivation.

-

The Solution: The use of highly active, electron-rich, and sterically hindered phosphine ligands is crucial. Ligands like SPhos, XPhos, or tri-tert-butylphosphine (P(t-Bu)₃) generate highly reactive, low-coordinate Pd(0) species that can efficiently undergo oxidative addition even with challenging substrates like chloropyrazines. The base (e.g., KOAc, K₃PO₄) is critical for the transmetalation step of the catalytic cycle.

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Iridium-catalyzed C-H borylation of pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Spectroscopic Blueprint of Lithium Trihydroxy(pyrazin-2-yl)borate: A Technical Guide for Researchers

Introduction

In the landscape of contemporary drug discovery and development, the strategic incorporation of boron-containing moieties has emerged as a pivotal strategy for modulating the pharmacological profiles of therapeutic candidates. Among these, organoborate complexes, particularly those featuring heteroaromatic systems, offer a unique confluence of structural rigidity, hydrogen bonding capabilities, and tunable electronic properties. "Lithium trihydroxy(pyrazin-2-yl)borate" stands as a compound of significant interest within this class. Its structure, which marries a pyrazine ring—a common scaffold in medicinal chemistry—with a tetracoordinate borate anion, suggests potential applications as a versatile building block in cross-coupling reactions or as a pharmacophore in its own right.

This in-depth technical guide provides a comprehensive overview of the spectroscopic characteristics of this compound. As no direct experimental data for this specific compound is publicly available, this document leverages established principles of spectroscopic analysis and data from closely related analogues to present a predictive yet robust blueprint of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. The methodologies and interpretations detailed herein are designed to equip researchers, scientists, and drug development professionals with the foundational knowledge to synthesize, identify, and characterize this and similar organoborate compounds with confidence.

I. Synthesis and Molecular Structure

The synthesis of this compound would logically proceed through a two-step sequence: the formation of pyrazin-2-ylboronic acid, followed by its conversion to the corresponding lithium trihydroxyborate salt. A plausible synthetic route is outlined below, drawing from established methodologies for the preparation of aryl and heteroaryl boronic acids and their subsequent salts.

Experimental Protocol: Synthesis of Pyrazin-2-ylboronic Acid

The synthesis of pyrazin-2-ylboronic acid can be achieved via a palladium-catalyzed cross-coupling reaction between 2-chloropyrazine and a diboron reagent, such as bis(pinacolato)diboron, followed by hydrolysis.

Diagram of the Synthetic Workflow:

Caption: Synthetic workflow for Pyrazin-2-ylboronic acid.

Experimental Protocol: Formation of this compound

The conversion of the boronic acid to the lithium trihydroxyborate salt is typically a straightforward acid-base reaction.

Diagram of the Salt Formation Workflow:

Caption: Formation of the lithium trihydroxyborate salt.

II. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹¹B NMR would provide a comprehensive picture of its molecular framework.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to be dominated by signals from the pyrazine ring protons. The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atoms and the borate substituent.

| Predicted ¹H NMR Data (in D₂O) | ||

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-3 | 8.6 - 8.8 | Doublet |

| H-5 | 8.5 - 8.7 | Doublet of doublets |

| H-6 | 8.4 - 8.6 | Doublet |

| -OH | 4.5 - 5.5 (solvent dependent) | Broad singlet |

Causality Behind Predictions: The protons on the pyrazine ring are deshielded due to the electronegativity of the adjacent nitrogen atoms, leading to chemical shifts in the downfield region (typically >8 ppm)[1][2][3]. The specific substitution pattern and the electronic effect of the borate group will influence the precise chemical shifts and coupling constants. The hydroxyl protons are expected to be exchangeable with a deuterated solvent like D₂O and would appear as a broad signal.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will show four distinct signals for the pyrazine ring carbons, with their chemical shifts dictated by their proximity to the nitrogen atoms and the borate group.

| Predicted ¹³C NMR Data (in D₂O) | |

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-2 (ipso-carbon) | 150 - 155 |

| C-3 | 145 - 150 |

| C-5 | 140 - 145 |

| C-6 | 135 - 140 |

Causality Behind Predictions: The carbon atom directly attached to the boron (C-2) is expected to be significantly deshielded[4][5]. The other ring carbons will also resonate at downfield chemical shifts characteristic of aromatic N-heterocycles[2][5][6].

Predicted ¹¹B NMR Spectrum

¹¹B NMR is particularly informative for boron-containing compounds. The tetracoordinate nature of the boron in the trihydroxyborate anion will result in a characteristic upfield chemical shift.

| Predicted ¹¹B NMR Data (in D₂O) | |

| Nucleus | Predicted Chemical Shift (δ, ppm) |

| ¹¹B | +5 to -5 |

Causality Behind Predictions: Tetracoordinate borates typically exhibit ¹¹B NMR signals in the range of +12 to -8 ppm[7]. The specific chemical shift is sensitive to the substituents on the boron atom and the surrounding solvent environment. The presence of three hydroxyl groups and one pyrazinyl group is expected to result in a signal in the upfield portion of this range[7][8].

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: ~16 ppm.

-

Number of Scans: 16-64.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Spectral Width: ~220 ppm.

-

Number of Scans: 1024-4096.

-

-

¹¹B NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Spectral Width: ~200 ppm.

-

Reference: BF₃·OEt₂ as an external standard.

-

-

Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired free induction decays (FIDs).

III. Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound will be characterized by vibrations of the pyrazine ring, the B-O bonds, and the O-H bonds.

| Predicted Characteristic IR Absorptions | ||

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (hydroxyls) | 3200 - 3600 | Strong, Broad |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C=N and C=C stretch (pyrazine ring) | 1400 - 1600 | Medium to Strong |

| B-O stretch (tetracoordinate borate) | 950 - 1100 | Strong |

| B-OH bend | 1100 - 1300 | Medium |

| Pyrazine ring bending | 700 - 900 | Medium to Strong |

Causality Behind Predictions: The broad, strong absorption in the 3200-3600 cm⁻¹ region is a hallmark of O-H stretching in hydrogen-bonded hydroxyl groups[9]. The pyrazine ring will exhibit characteristic C=N and C=C stretching vibrations in the 1400-1600 cm⁻¹ range[10][11][12]. The B-O stretching vibrations of tetracoordinate borates are typically strong and appear in the 950-1100 cm⁻¹ region[9].

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly on the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background subtraction to remove atmospheric CO₂ and water vapor absorptions.

IV. Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. Electrospray Ionization (ESI) is a soft ionization technique well-suited for the analysis of ionic and polar compounds like this compound.

Predicted Mass Spectrum (ESI-MS)

In negative ion mode ESI-MS, the most prominent ion is expected to be the [M-Li]⁻ anion.

| Predicted ESI-MS Data (Negative Ion Mode) | |

| Ion | Predicted m/z |

| [C₄H₅BN₂O₃]⁻ | ~140.04 |

In positive ion mode, adducts with the lithium cation may be observed, though the anionic borate is expected to be more readily detected in negative mode.

Causality Behind Predictions: Electrospray ionization is a gentle method that typically results in the observation of the molecular ion or simple adducts with minimal fragmentation. For a lithium salt, detection of the anionic component in negative ion mode is a standard observation.

Experimental Protocol for ESI-MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source (e.g., a Q-TOF or Orbitrap instrument for high-resolution mass analysis).

-

Data Acquisition:

-

Ionization Mode: Negative ion mode is recommended for the primary analysis.

-

Mass Range: Scan a mass range that includes the expected molecular ion (e.g., m/z 50-500).

-

High-Resolution MS: Acquire data in high-resolution mode to enable accurate mass measurement and elemental composition determination.

-

-

Data Analysis: Determine the accurate mass of the observed ions and use it to confirm the elemental composition.

V. Summary of Spectroscopic Data

| Spectroscopic Technique | Predicted Key Features |

| ¹H NMR | Signals for three pyrazine protons (δ 8.4-8.8 ppm), broad -OH signal. |

| ¹³C NMR | Four signals for pyrazine carbons (δ 135-155 ppm). |

| ¹¹B NMR | Single signal for tetracoordinate boron (δ +5 to -5 ppm). |

| IR Spectroscopy | Broad O-H stretch (~3400 cm⁻¹), pyrazine ring vibrations (1400-1600 cm⁻¹), strong B-O stretch (950-1100 cm⁻¹). |

| Mass Spectrometry (ESI-) | [M-Li]⁻ ion at m/z ~140.04. |

Conclusion

This technical guide provides a detailed, predictive framework for the spectroscopic characterization of "this compound." By understanding the expected NMR, IR, and MS data, researchers can confidently approach the synthesis and identification of this and related organoborate compounds. The provided experimental protocols offer a starting point for the practical acquisition of high-quality spectroscopic data, which is fundamental for advancing research in medicinal chemistry and materials science where such novel boron-containing molecules hold significant promise.

References

- BenchChem. (n.d.). 1H and 13C NMR Spectral Analysis of 2-Hydroxy-5-methylpyrazine.

- Miller, F. A., & Wilkins, C. H. (1952). Infrared Spectra and Characteristic Frequencies of Inorganic Ions. Analytical Chemistry, 24(8), 1253–1294.